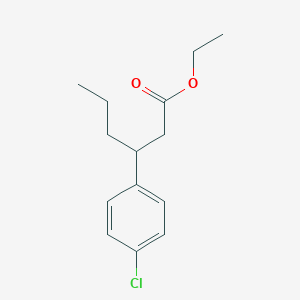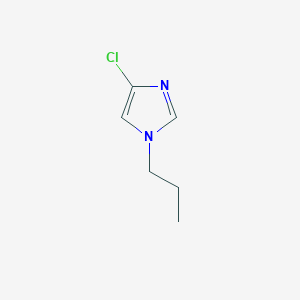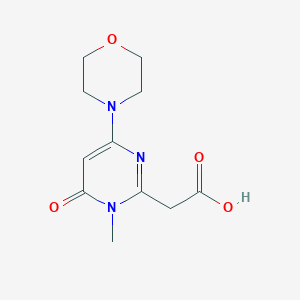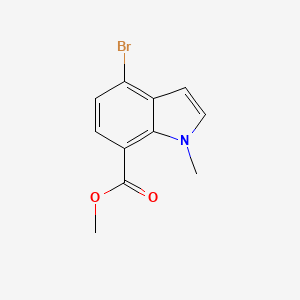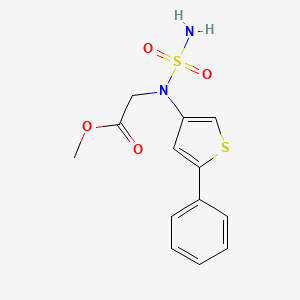![molecular formula C9H16N2O2 B13876319 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H16O2N2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyl group and a pyrrolidinylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a suitable hydroxyl-containing reagent. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hydroxyl group and pyrrolidinylmethyl substituent can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be utilized in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidinylmethyl substituent play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- 1-(3-Methoxy-phenyl)-pyrrolidin-2-one
- 1-(3-Nitro-phenyl)-pyrrolidin-2-one
Comparison: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is unique due to its specific hydroxyl group and pyrrolidinylmethyl substituent, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-[(3-hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-2-1-5-11(8)7-9(13)3-4-10-6-9/h10,13H,1-7H2 |
Clave InChI |
NFFOLBIMKDODTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
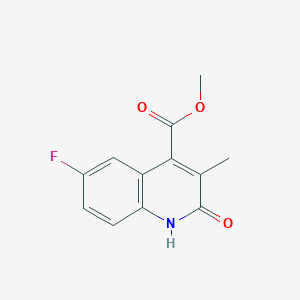

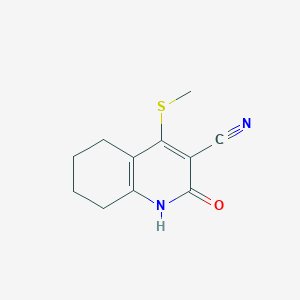
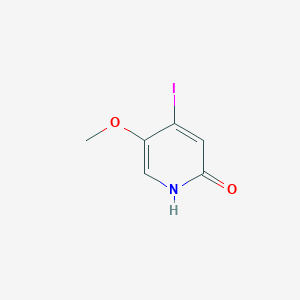

![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
